PROP-2-EN-1-YL 2-[(6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
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Overview
Description
PROP-2-EN-1-YL 2-[(6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a synthetic organic compound that belongs to the class of chromenyl derivatives. This compound is characterized by the presence of a chromenyl moiety, which is known for its diverse biological activities. The compound’s structure includes a prop-2-en-1-yl group and a 6-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy moiety, making it a unique and potentially valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 2-[(6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-4-methyl-2-oxo-2H-chromen-7-ol.
Esterification: The chromenyl derivative is then esterified with prop-2-en-1-yl acetate under acidic conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The purification process may involve advanced techniques like high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 2-[(6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chromenyl moiety to its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of chromenyl oxides.
Reduction: Formation of reduced chromenyl derivatives.
Substitution: Formation of substituted chromenyl acetates.
Scientific Research Applications
PROP-2-EN-1-YL 2-[(6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 2-[(6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets. The chromenyl moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate
- Prop-2-en-1-yl acetate
- Chromen-7-yl derivatives
Uniqueness
PROP-2-EN-1-YL 2-[(6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
prop-2-enyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO5/c1-3-4-19-15(18)8-20-13-7-12-10(6-11(13)16)9(2)5-14(17)21-12/h3,5-7H,1,4,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAVDTZBDNUHTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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